molecular formula C10H10N2O2 B1485367 (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098158-41-7

(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1485367
CAS No.: 2098158-41-7
M. Wt: 190.2 g/mol
InChI Key: NTYXMBOOGGKRKK-SNAWJCMRSA-N
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Description

(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a high-purity chemical building block designed for pharmaceutical and chemical research. This compound features a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol . Its structure integrates a pyrazole ring, an (E)-configured acrylic acid, and a terminal alkyne moiety, making it a versatile intermediate for various synthesis applications. The terminal alkyne group serves as a key reactive handle, enabling its use in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to create triazole-linked complex molecules . The conjugated system and the acrylic acid component can facilitate further derivatization through amide coupling or conjugate addition reactions. This compound is particularly valuable in medicinal chemistry for the synthesis of novel heterocyclic compounds and in chemical biology for probe development. As a research chemical, it offers significant potential for exploring new therapeutic agents and material science applications. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications or personal use.

Properties

IUPAC Name

(E)-3-(1-but-3-ynylpyrazol-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,4-5,7-8H,3,6H2,(H,13,14)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYXMBOOGGKRKK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1C=C(C=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCN1C=C(C=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known by its CAS number 2098161-82-9, is an organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring and a propenoic acid moiety, which contribute to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2O2C_{10}H_{10}N_2O_2 with a molecular weight of approximately 190.20 g/mol. Its structural representation highlights the unique features that facilitate its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
CAS Number2098161-82-9

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anti-inflammatory Activity

Studies have demonstrated that this compound possesses significant anti-inflammatory properties. For instance, it has been shown to inhibit paw swelling in acute inflammatory models in rats, comparable to standard anti-inflammatory drugs like aspirin. The mechanism is thought to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.

Anticancer Potential

Emerging research suggests that (2E)-3-[1-(but-3-yn-1yl)-1H-pyrazol-4-yl]prop-2-enoic acid may also exhibit anticancer activity. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It may affect signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.

Case Study 1: Anti-inflammatory Effects

A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that (2E)-3-[1-(but-3-yn-1-y)-1H-pyrazol-4-y]prop-2-enonic acid exhibited an impressive inhibition percentage comparable to diclofenac sodium, with an IC50 value indicating potent activity.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of apoptotic markers and decreased cell viability.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Alkyne vs. Methyl Groups: Methyl substituents (e.g., ) increase metabolic stability but may reduce solubility .

Synthetic Methods: Most analogs are synthesized via Knoevenagel condensation (as in ) or Vilsmeier–Haack reactions. Yields vary widely (24–88%), depending on substituent complexity .

Preparation Methods

Pyrazole Core Synthesis

Pyrazoles are commonly synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or equivalents. For the target compound, the pyrazole ring bearing substituents at N1 and C4 positions is constructed by:

  • Condensation of a suitable β-ketoester or β-diketone precursor with hydrazine derivatives.
  • Alternatively, cyclization of hydrazones derived from aldehydes or ketones with hydrazines.

This step establishes the pyrazole scaffold with a reactive site at the C4 position for further functionalization.

N1-Alkynylation of Pyrazole

Representative Synthetic Route Example

Step Reactants/Intermediates Reagents/Conditions Outcome/Notes
1 β-Diketone + hydrazine Ethanol, reflux Formation of 4-substituted pyrazole core
2 Pyrazole + 3-bromobut-1-yne K2CO3, DMF, room temperature to 60°C N1-alkynylated pyrazole intermediate
3 4-bromo-N1-alkynylpyrazole + acrylic acid (or derivative) Pd(OAc)2, PPh3, Et3N, DMF, 80-100°C Heck coupling to form this compound

Research Findings and Optimization

  • Catalyst Selection: Palladium catalysts with phosphine ligands are preferred for the Heck coupling to ensure high stereoselectivity for the E-isomer.
  • Base Effects: Triethylamine or potassium carbonate bases improve coupling efficiency and suppress side reactions.
  • Solvent Effects: Polar aprotic solvents such as DMF or NMP facilitate better solubility of reactants and catalyst stability.
  • Temperature Control: Moderate heating (80–100°C) is optimal to balance reaction rate and minimize decomposition of the alkyne moiety.
  • Purification: Column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yields pure target compound.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions Effect on Yield and Purity
Pyrazole formation solvent Ethanol, reflux High yield of pyrazole core
N1-Alkynylation base K2CO3 or NaH Efficient N-alkylation, minimal side products
N1-Alkynylation solvent DMF or DMSO Good solubility, promotes reaction
Heck coupling catalyst Pd(OAc)2 with PPh3 High stereoselectivity for E-isomer
Heck coupling base Triethylamine or K2CO3 Enhances coupling efficiency
Heck coupling solvent DMF or NMP Stabilizes catalyst and reactants
Reaction temperature 80–100 °C Optimal balance of rate and stability
Purification method Column chromatography or recrystallization High purity product

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid?

  • Methodological Answer : The synthesis of α,β-unsaturated pyrazole derivatives typically involves condensation reactions between substituted pyrazole aldehydes and active methylene compounds. For example, analogous compounds like (E)-1-(2,4-dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one were synthesized via Claisen-Schmidt condensation under reflux conditions with ethanol as a solvent . Key parameters include:
  • Temperature : Maintain 70–80°C to favor enone formation.
  • Catalyst : Use NaOH or piperidine for base-catalyzed reactions.
  • Purification : Recrystallization from ethanol or methanol improves purity .
    For the target compound, introducing the but-3-yn-1-yl group may require Sonogashira coupling or alkyne functionalization steps, with strict inert atmosphere control to prevent side reactions.

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • Methodological Answer : A multi-technique approach is critical:
  • X-ray crystallography : Resolves stereochemistry and confirms the (2E)-configuration, as demonstrated for structurally similar pyrazole derivatives .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can identify vinyl proton coupling (J ≈ 15–16 Hz for trans-configuration) and substituent effects on the pyrazole ring .
  • HPLC-MS : Quantifies purity and detects trace isomers or byproducts, especially for intermediates like acryloyl chloride derivatives .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis to avoid undesired isomers?

  • Methodological Answer : The (2E)-configuration is critical for bioactivity in α,β-unsaturated acids. Strategies include:
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor the trans-isomer due to slower equilibration .
  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during enolate formation.
  • Computational modeling : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways .
    Contradictions in isomer ratios reported for similar compounds (e.g., vs. 19) suggest solvent polarity and steric effects significantly influence outcomes.

Q. What approaches are recommended for elucidating structure-activity relationships (SAR) in biological systems?

  • Methodological Answer : SAR studies require systematic modification of substituents and evaluation against biological targets. For example:
  • Pyrazole ring substitutions : Replace the but-3-yn-1-yl group with ethyl or methyl groups to assess hydrophobicity effects (as seen in and ).
  • Bioisosteric replacements : Substitute the acryloyl moiety with thiazole or imidazole rings to probe electronic effects ().
  • Molecular docking : Use software like AutoDock to simulate binding interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

Q. How should conflicting biological activity data be resolved?

  • Methodological Answer : Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects in vs. 11) may arise from assay conditions or cellular models. Solutions include:
  • Dose-response profiling : Test across a broad concentration range (nM to μM) to identify true IC50_{50} values.
  • Comparative studies : Use structurally related compounds (e.g., ’s ethyl ester derivatives) as internal controls.
  • Mechanistic assays : Combine transcriptomics and proteomics to identify off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

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